Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)propanoate
CAS No.: 118460-42-7
Cat. No.: VC8213229
Molecular Formula: C9H10F2O3S
Molecular Weight: 236.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118460-42-7 |
|---|---|
| Molecular Formula | C9H10F2O3S |
| Molecular Weight | 236.24 g/mol |
| IUPAC Name | ethyl 2,2-difluoro-3-hydroxy-3-thiophen-2-ylpropanoate |
| Standard InChI | InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3 |
| Standard InChI Key | KAFHEDHOIDJWOE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(C1=CC=CS1)O)(F)F |
| Canonical SMILES | CCOC(=O)C(C(C1=CC=CS1)O)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate features a central propanoate backbone with two fluorine atoms at the C2 position, a hydroxyl group at C3, and a thiophen-2-yl substituent (Figure 1). The thiophene ring, a five-membered aromatic system containing sulfur, contributes to the compound’s electronic properties and steric profile. The ester group () at C1 enhances solubility in organic solvents, while the difluoromethyl moiety increases electronegativity, influencing intermolecular interactions .
Table 1: Key Molecular Descriptors
The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen, as evidenced by computational modeling. This interaction reduces rotational freedom and may influence crystallization behavior.
Synthetic Methodologies
Fiesselmann Condensation
A principal synthetic route involves the Fiesselmann reaction, which couples thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This method leverages the nucleophilic character of the thiophene sulfur to facilitate cyclization, yielding the thiophen-2-yl substituent. Typical reaction conditions include anhydrous tetrahydrofuran (THF) as the solvent and potassium carbonate as the base, achieving yields of 65–72%.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Automated systems maintain precise control over temperature (±2°C) and reagent stoichiometry, minimizing byproducts such as defluorinated derivatives. Post-synthesis purification often involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the target compound .
Chemical Reactivity and Reaction Mechanisms
Oxidation Pathways
The hydroxyl group at C3 undergoes oxidation to form a ketone derivative when treated with potassium permanganate () in acidic media. This reaction proceeds via a radical intermediate, with the fluorine atoms stabilizing transition states through inductive effects.
Nucleophilic Substitution
The difluoromethyl group participates in nucleophilic substitution reactions. For example, treatment with sodium methoxide () in methanol replaces one fluorine atom with a methoxy group, yielding ethyl 2-fluoro-2-methoxy-3-hydroxy-3-(thiophen-2-yl)propanoate.
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | , | Ethyl 2,2-difluoro-3-oxo-3-(thiophen-2-yl)propanoate | 58 |
| Substitution | , MeOH | Ethyl 2-fluoro-2-methoxy-3-hydroxy-3-(thiophen-2-yl)propanoate | 64 |
Physicochemical Properties and Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy: The -NMR spectrum (400 MHz, CDCl) displays a singlet at δ 1.35 ppm (3H, CHCH), a multiplet at δ 7.25–7.45 ppm (thiophene protons), and a broad peak at δ 5.20 ppm (OH).
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 236.08 [M+H], consistent with the molecular formula .
Thermal Stability
Differential scanning calorimetry (DSC) shows a glass transition temperature () of −15°C and decomposition onset at 185°C . These properties suggest suitability for applications requiring moderate thermal resistance.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to fluorinated β-hydroxy acids, which are explored as protease inhibitors in antiviral therapies.
Material Science
Its thiophene moiety enables incorporation into conjugated polymers for organic light-emitting diodes (OLEDs), where fluorine atoms enhance electron mobility.
Comparative Analysis with Structural Analogues
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1229726-74-2) :
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Higher molecular weight (260.23 g/mol vs. 236.24 g/mol) due to the methoxy group.
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Reduced LogP (1.89 vs. 2.15), indicating lower lipophilicity.
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